DMT-2M-O-Me-rG(ib)amidite
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Overview
Description
DMT-2M-O-Me-rG(ib)amidite: is a modified guanosine derivative used in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-O-methyl group and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the field of nucleic acid chemistry due to its enhanced stability and resistance to enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-2M-O-Me-rG(ib)amidite involves multiple steps, starting from guanosineThe reaction conditions typically involve the use of aliphatic amines such as methylamine for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: DMT-2M-O-Me-rG(ib)amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the stable phosphate triester.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Trichloroacetic acid in dichloromethane for DMT deprotection.
Major Products: The major products formed from these reactions include the fully protected nucleoside phosphoramidite and the deprotected nucleoside ready for incorporation into oligonucleotides .
Scientific Research Applications
Chemistry: DMT-2M-O-Me-rG(ib)amidite is used in the synthesis of modified oligonucleotides, which are essential tools in molecular biology and genetic research .
Biology: In biological research, this compound is used to create nucleic acid probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques .
Medicine: In the medical field, modified oligonucleotides synthesized using this compound are used in antisense therapies and RNA interference (RNAi) technologies .
Industry: Industrially, this compound is used in the production of diagnostic probes and therapeutic oligonucleotides .
Mechanism of Action
Mechanism: DMT-2M-O-Me-rG(ib)amidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nucleases. The 2’-O-methyl group provides steric hindrance, preventing enzymatic degradation .
Molecular Targets and Pathways: The primary molecular targets are nucleic acids, where the modified oligonucleotides can bind to complementary sequences, inhibiting gene expression or modifying genetic information .
Comparison with Similar Compounds
- DMT-2’-O-Methyl-rA(bz) Phosphoramidite
- DMT-2’-O-Methyl-rC(ac) Phosphoramidite
- DMT-2’-O-Methyl-rU Phosphoramidite
Uniqueness: DMT-2M-O-Me-rG(ib)amidite is unique due to its specific modifications, which provide enhanced stability and resistance to enzymatic degradation compared to other similar compounds .
Properties
Molecular Formula |
C47H60N7O10P |
---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56) |
InChI Key |
LADCDGNEBIQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
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